3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione
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Overview
Description
3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research. The molecular formula of this compound is C13H19NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione stands out due to its unique spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62702-25-4 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione |
InChI |
InChI=1S/C13H19NO2/c1-14-11(15)9-13(10-12(14)16)7-5-3-2-4-6-8-13/h2-3H,4-10H2,1H3 |
InChI Key |
UBMQGNSWTANBFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2(CCCC=CCC2)CC1=O |
Origin of Product |
United States |
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